molecular formula C14H14N2O5 B2503069 2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid CAS No. 920943-64-2

2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid

Cat. No.: B2503069
CAS No.: 920943-64-2
M. Wt: 290.275
InChI Key: DGCRHVSNNPCGIY-UHFFFAOYSA-N
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Description

This compound features a benzoic acid core linked to a 2,5-dioxopyrrolidine moiety substituted with a 2-methoxyethyl group. Its molecular formula is C₁₄H₁₅N₂O₅ (molecular weight: 297.28 g/mol). The methoxyethyl group enhances solubility via ether-mediated hydrophilicity, while the benzoic acid moiety facilitates hydrogen bonding with biological targets. This structure is optimized for balancing solubility and target engagement, making it a candidate for therapeutic applications requiring oral bioavailability .

Properties

IUPAC Name

2-[[1-(2-methoxyethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-21-7-6-16-12(17)8-11(13(16)18)15-10-5-3-2-4-9(10)14(19)20/h2-5,8,15H,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCRHVSNNPCGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=C(C1=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the methoxyethyl moiety.

    Coupling with Benzoic Acid: The final step involves coupling the pyrrole derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid can inhibit the growth of various cancer cell lines.

Case Study :
A study published in Progress in Chemical and Biochemical Research highlighted the synthesis of benzothiazole derivatives with anticancer activity. The findings suggest that the structural features of pyrrole derivatives play a crucial role in their efficacy against cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Certain pyrrole derivatives have demonstrated activity against bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.

Data Table: Antimicrobial Activity of Pyrrole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
This compoundP. aeruginosa20

Enzyme Inhibition Studies

The inhibition of specific enzymes is another area where this compound shows promise. Enzymes such as acetylcholinesterase (AChE) are critical in neurodegenerative diseases like Alzheimer's.

Case Study :
Research has indicated that certain derivatives can effectively inhibit AChE activity, suggesting their potential use in treating cognitive disorders .

Synthesis and Modification

The synthesis of this compound involves multi-step reactions that can be modified to enhance yield and purity.

Synthesis Pathway Overview :

  • Starting Materials : Pyrrole derivatives and benzoic acid.
  • Reagents Used : Acids or bases as catalysts.
  • Yield Optimization Techniques : Adjusting temperature and reaction time.

Mechanism of Action

The mechanism of action of 2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Target Compound C₁₄H₁₅N₂O₅ 2-Methoxyethyl, benzoic acid 297.28 Enhanced solubility, moderate metabolic stability
2-Chloro-5-{[4-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid (I-5) C₁₇H₁₀Cl₂N₂O₄ Chlorine (×2), benzoic acid 377.18 High potency (electron-withdrawing Cl), low solubility
2-(2,5-Dioxo-4,4-diphenyl-3-prop-2-enylimidazolidin-1-yl)acetic acid C₂₀H₁₆N₂O₄ Phenyl (×2), acetic acid 348.35 Steric hindrance, reduced binding affinity
3-{(2S)-2-(7-Chloro-1,3-benzodioxol-5-yl)-3-[(5-chlorothiophen-2-yl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzoic acid C₂₄H₁₄Cl₂N₂O₆S Chlorobenzodioxol, chlorothiophene, chiral center 529.34 Stereospecific activity, π-π interactions

Key Findings from Comparative Studies

Solubility and Bioavailability :

  • The target compound’s methoxyethyl group improves aqueous solubility compared to chlorinated analogs like I-5, which exhibit stronger receptor binding but suffer from poor solubility due to hydrophobic Cl substituents .
  • Analogs with trifluoromethyl groups (e.g., 4-{[2-(trifluoromethyl)phenyl]methoxy}benzoic acid) show higher metabolic stability but reduced solubility, highlighting the trade-off between electronegativity and hydrophilicity .

Binding Affinity and Selectivity :

  • The chlorothiophene and benzodioxol groups in the chiral analog () enhance target interactions via π-π stacking and halogen bonding, but synthetic complexity limits scalability .
  • Steric hindrance in diphenyl-substituted analogs () reduces binding efficiency, underscoring the importance of substituent size in drug design .

Synthetic Feasibility :

  • The target compound’s lack of stereocenters simplifies synthesis compared to chiral analogs, which require enantioselective methods .
  • Chlorinated derivatives (e.g., I-5) often necessitate harsh reaction conditions, increasing production costs .

Biological Activity

2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid, also known by its CAS number 920943-57-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N2O5C_{14}H_{14}N_{2}O_{5} with a molecular weight of 290.27 g/mol. The compound features a pyrrole ring, an amide group, and a carboxylic acid group, which are crucial for its biological activity.

PropertyValue
CAS Number920943-57-3
Molecular FormulaC₁₄H₁₄N₂O₅
Molecular Weight290.27 g/mol
Functional GroupsCarboxylic acid, Amide, Pyrrole

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit anticancer activities. For instance, research has shown that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis. A study published in PMC highlighted that certain para-amino benzoic acid analogs demonstrated significant cytotoxic effects against various cancer cell lines .

Antioxidant Activity

Antioxidant properties are another significant aspect of the biological activity of this compound. The presence of the pyrrole ring is associated with free radical scavenging abilities. In vitro assays have demonstrated that compounds containing similar structures can effectively reduce oxidative stress markers in cellular models.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. Research indicates that it may inhibit inflammatory pathways by modulating cytokine production and reducing the expression of pro-inflammatory enzymes. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could potentially interact with specific receptors or proteins involved in cellular signaling pathways.
  • Gene Expression Regulation : There is evidence suggesting that it may influence gene expression related to cell survival and proliferation.

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Study on Anticancer Activity : A study published in Pharmaceutical Chemistry assessed the anticancer potential of pyrrole derivatives, revealing IC50 values indicating potent activity against breast cancer cells .
  • Antioxidant Evaluation : Research conducted on structurally related compounds demonstrated significant antioxidant activity through DPPH radical scavenging assays .
  • Anti-inflammatory Research : A clinical trial investigating the anti-inflammatory effects of pyrrole-containing compounds showed promising results in reducing symptoms associated with chronic inflammation .

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